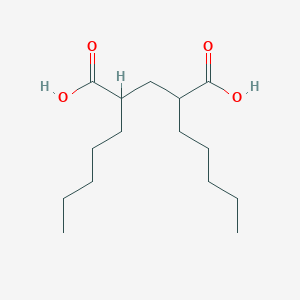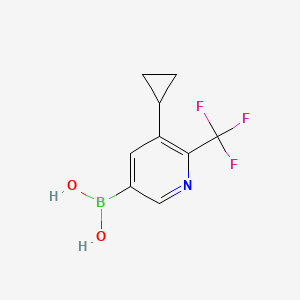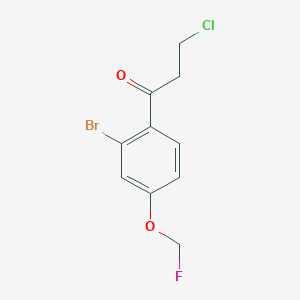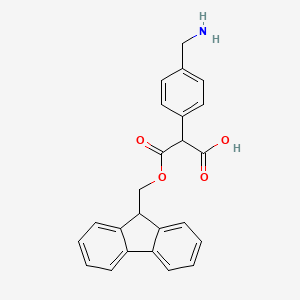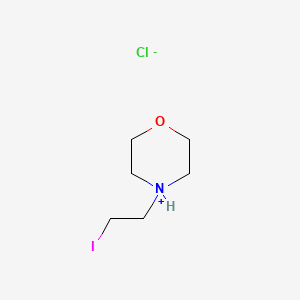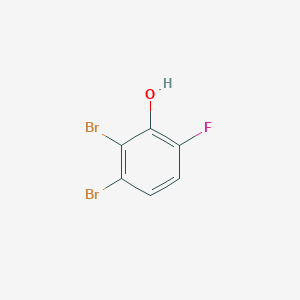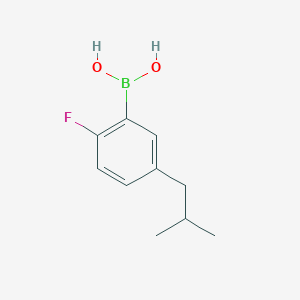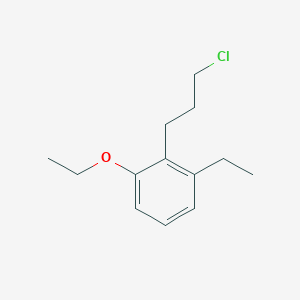![molecular formula C16H19N3 B14074352 ({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101365-91-7](/img/structure/B14074352.png)
({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique chemical properties make it a subject of interest for researchers and industrial chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves several steps. One common method includes the reaction of 4-(butylethylamino)benzaldehyde with malononitrile under basic conditions. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propanedinitrile, methylene-: A simpler analog with different reactivity and applications.
Propanedinitrile, 2-[[4-(butylphenyl)amino]methylene]-: Another analog with variations in the substituent groups, leading to different chemical properties and uses.
Uniqueness
Propanedinitrile, 2-[[4-(butylethylamino)phenyl]methylene]- stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
101365-91-7 |
|---|---|
Fórmula molecular |
C16H19N3 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-[[4-[butyl(ethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3/c1-3-5-10-19(4-2)16-8-6-14(7-9-16)11-15(12-17)13-18/h6-9,11H,3-5,10H2,1-2H3 |
Clave InChI |
MDIIUDREFLEXPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=CC=C(C=C1)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


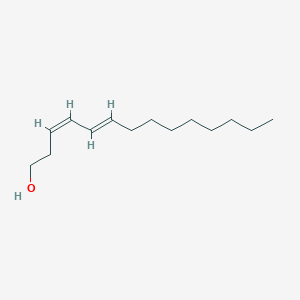
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
